7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a chloro group at the 7th position, two methyl groups at the 3rd and 8th positions, a phenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring .
Preparation Methods
The synthesis of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of substituents: The chloro, methyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Formation of the carbonyl chloride group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with oxalyl chloride or thionyl chloride under anhydrous conditions
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic aromatic substitution: The phenyl and quinoline rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride include other quinoline derivatives with different substituents. For example:
7-Chloro-2-phenylquinoline-4-carbonyl chloride: Lacks the methyl groups at the 3rd and 8th positions.
3,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride: Lacks the chloro group at the 7th position.
7-Chloro-3,8-dimethylquinoline-4-carbonyl chloride: Lacks the phenyl group at the 2nd position
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-14(19)9-8-13-15(18(20)22)11(2)16(21-17(10)13)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPFTHZPMGNIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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